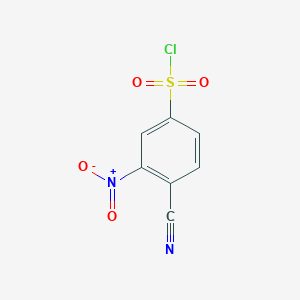

4-Cyano-3-nitrobenzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O4S/c8-15(13,14)6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJYXOAEJXRMCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502637-84-4 | |

| Record name | 4-cyano-3-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyano 3 Nitrobenzene 1 Sulfonyl Chloride

Direct Chlorosulfonation Approaches to Substituted Benzene (B151609) Systems

Direct chlorosulfonation involves the introduction of the chlorosulfonyl group (-SO₂Cl) onto a benzene ring that already possesses other substituents. In the context of synthesizing 4-cyano-3-nitrobenzene-1-sulfonyl chloride, the logical starting material for this approach is 2-nitrobenzonitrile (B147312).

This two-step methodology first introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, followed by conversion to the sulfonyl chloride.

Sulfonation : The initial step is the electrophilic aromatic substitution of 2-nitrobenzonitrile. The starting material has two deactivating, meta-directing groups (nitro and cyano) in an ortho position to each other. The sulfonation reaction, typically carried out with fuming sulfuric acid (oleum), would lead to the introduction of the sulfonic acid group. The directing effects of the existing substituents guide the incoming electrophile primarily to the position para to the cyano group and meta to the nitro group, yielding 4-cyano-3-nitrobenzenesulfonic acid.

Chlorination : The resulting sulfonic acid is then converted to the desired sulfonyl chloride. This transformation is a standard procedure in organic synthesis and can be accomplished using various chlorinating agents. Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃) are commonly employed for this purpose. orgsyn.org The reaction involves the substitution of the hydroxyl (-OH) group of the sulfonic acid with a chlorine atom.

A more direct route involves a one-pot reaction where the sulfonation and chlorination occur in a single procedure using chlorosulfonic acid (ClSO₃H). This reagent acts as both the sulfonating and chlorinating agent.

In this method, 2-nitrobenzonitrile is treated directly with an excess of chlorosulfonic acid. The reaction is typically performed at elevated temperatures to facilitate the electrophilic substitution. Analogous procedures for structurally similar compounds, such as the synthesis of 3-nitrobenzenesulfonyl chloride from nitrobenzene, often involve heating the substrate with several molar equivalents of chlorosulfonic acid. prepchem.comtrea.comgoogle.com In some cases, to ensure complete conversion to the sulfonyl chloride, a secondary chlorinating agent like thionyl chloride may be added to the reaction mixture after the initial sulfonation period. prepchem.com The synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride from o-chloro-nitro-benzene provides a relevant example, where optimal conditions were found to be a 4:1 molar ratio of chlorosulfonic acid to the benzene derivative at 120°C for 4 hours, yielding a high purity product. researchgate.net

Table 1: Comparison of Analogous Direct Chlorosulfonation Reactions This table is generated based on data from analogous reactions and illustrates potential conditions.

| Starting Material | Reagent(s) | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Nitrobenzene | Chlorosulfonic Acid, Thionyl Chloride | 112°C, then 70°C | 4 hours, then 2 hours | 96.3% prepchem.com |

Functionalization of Precursor Aromatic Intermediates

This strategy involves starting with a benzene ring that already contains one or two of the required functional groups and then introducing the remaining ones in a stepwise fashion.

This pathway begins with 4-cyanobenzenesulfonyl chloride and introduces the nitro group in the final step. The success of this reaction depends on the directing effects of the cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups already present on the ring.

Both the sulfonyl chloride and cyano groups are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution. Since these two groups are in a para position relative to each other on the benzene ring, their directing effects are additive. They both direct the incoming electrophile (the nitronium ion, NO₂⁺, from a mixture of nitric and sulfuric acid) to the positions ortho to the cyano group and meta to the sulfonyl chloride group (position 3), and vice-versa. This leads to the formation of the desired this compound. The nitration of benzenesulfonyl chloride itself is a known transformation, lending feasibility to this synthetic route. rsc.org

Table 2: Directing Effects of Substituents in the Nitration of 4-Cyanobenzenesulfonyl Chloride

| Substituent Group | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CN | 4 | Electron-withdrawing | Meta-directing (to positions 2 and 6) |

More complex, multi-step syntheses can also be envisioned. These routes could involve various sequences of introducing the three functional groups. For instance, a synthesis could begin with an aniline (B41778) derivative, which is then modified to contain the required groups. A Sandmeyer-type reaction is a classic method for introducing functionalities like cyano or sulfonyl chloride groups via a diazonium salt intermediate. orgsyn.org For example, an appropriately substituted aminobenzene could be converted to its diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.

Conversion from Aromatic Sulfonic Acids or their Salts

This method is predicated on the availability of 4-cyano-3-nitrobenzenesulfonic acid or its corresponding salt as a starting material. This precursor would then be converted to the final sulfonyl chloride product. This approach is essentially the second step of the strategy outlined in section 2.1.1.

The conversion is a standard and high-yielding reaction. The sulfonic acid or its salt (e.g., sodium 4-cyano-3-nitrobenzenesulfonate) is treated with a strong chlorinating agent. Commonly used reagents for this transformation include:

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅) orgsyn.org

Phosphorus oxychloride (POCl₃) orgsyn.org

The choice of reagent can depend on factors such as reaction conditions, cost, and ease of product purification. The reaction proceeds by replacing the -OH of the sulfonic acid (or the -ONa of its salt) with a chlorine atom, yielding this compound.

Oxidative Chlorination Pathways from Thiol Precursors

The direct oxidative chlorination of the corresponding thiol, 4-cyano-3-nitrobenzenethiol, represents a primary strategy for synthesizing this compound. This transformation requires a dual-function reagent system that can both oxidize the sulfur atom and provide a chlorine source.

A variety of reagents have been developed for the oxidative chlorination of thiols and their corresponding disulfides to yield sulfonyl chlorides. These methods often utilize N-chloro compounds or other systems that act as both an oxidant and a source of chlorine. The selection of the reagent can significantly impact reaction conditions, yield, and substrate scope. For the synthesis of this compound from its thiol precursor, several systems are applicable.

Commonly employed reagents include N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), and 2,4-dichloro-5,5-dimethylhydantoin (DCDMH). rsc.orglookchem.com DCDMH, for instance, has been shown to be a mild and efficient reagent for the direct conversion of various thiols and disulfides into their corresponding sulfonyl chlorides in good to excellent yields. lookchem.com The reaction is typically straightforward, and the primary by-product, 5,5-dimethylhydantoin, is easily removed through an aqueous workup. lookchem.com Another effective reagent is sodium dichloroisocyanurate dihydrate (NaDCC·2H2O), which provides a general, mild, and environmentally conscious method for this transformation. rsc.org

More recently, a metal-free protocol utilizing a combination of nitric acid (HNO₃), hydrochloric acid (HCl), and oxygen (O₂) has been developed, presenting a sustainable alternative to chlorine-based oxidants. nih.gov The choice of oxidant and chloride source directly influences the reaction's efficiency and environmental footprint.

| Reagent System | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| DCDMH (2,4-Dichloro-5,5-dimethylhydantoin) | Organic solvent, mild temperatures | Mild conditions, good to excellent yields, simple workup. lookchem.com | lookchem.com |

| DCH (1,3-Dichloro-5,5-dimethylhydantoin) | Continuous flow or batch, short residence time. rsc.org | High space-time yield, suitable for flow chemistry. rsc.org | rsc.org |

| NaDCC·2H₂O (Sodium dichloroisocyanurate dihydrate) | Alternative/sustainable solvents | Environmentally friendly, general, and mild. rsc.org | rsc.org |

| HNO₃/HCl/O₂ | Continuous flow reactor | Metal-free, sustainable, favorable process mass intensity (PMI). nih.gov | nih.gov |

| Sodium Hypochlorite (NaOCl) | Aqueous solution, low temperatures (-25 °C). researchgate.net | Rapid reaction, avoids chlorine gas. researchgate.net | researchgate.net |

For industrial applications, the scalability and safety of synthetic processes are paramount. Conventional batch methods for oxidative chlorination can be highly exothermic, posing significant safety risks. rsc.org Continuous flow chemistry offers a robust solution to these challenges by providing superior control over reaction parameters such as temperature and residence time. rsc.orgnih.gov

The use of a small-volume continuous flow reactor for the synthesis of sulfonyl chlorides from thiols using DCH has demonstrated a very high space–time yield (6.7 kg L⁻¹ h⁻¹) with a short residence time of just 41 seconds. rsc.org This approach not only enhances safety by minimizing the volume of reactive intermediates at any given time but also improves selectivity and consistency. Similarly, a continuous flow protocol using the HNO₃/HCl/O₂ system was successfully operated for over six hours, achieving a throughput of 3.7 g h⁻¹ for a model substrate. nih.gov This method also showed a favorable process mass intensity (PMI) of 15 compared to 20 for the DCH flow process, indicating a more environmentally friendly and efficient process. nih.gov Such optimizations are critical for the large-scale and selective production of this compound.

Synthesis via Aryldiazonium Salts

An alternative major pathway to aryl sulfonyl chlorides, including this compound, begins with the corresponding aromatic amine, 4-amino-2-nitrobenzonitrile. The amine is first converted into a more reactive aryldiazonium salt, which then undergoes chlorosulfonylation.

The classical approach for this transformation is a Sandmeyer-type reaction, often referred to as the Meerwein reaction. nih.govacs.orgacs.org This method involves the reaction of an arenediazonium salt with sulfur dioxide in the presence of a copper salt catalyst, typically cuprous chloride (CuCl). nih.govacs.org

The process begins with the diazotization of the precursor amine, 4-amino-2-nitrobenzonitrile, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the 4-cyano-3-nitrobenzenediazonium salt. This salt is then introduced to a solution of sulfur dioxide, often in acetic acid, with a copper(I) or copper(II) catalyst. nih.govacs.org The copper catalyst facilitates a single electron transfer (SET) to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. acs.org This radical subsequently reacts with sulfur dioxide to form an arylsulfonyl radical, which is then trapped by a chlorine atom to yield the final this compound product. While effective, original protocols often resulted in low-to-moderate yields. acs.org Process improvements have focused on using aqueous acidic conditions, which can be safer, more robust, and environmentally beneficial, allowing the product to precipitate directly from the reaction mixture in high purity. acs.org

Emerging as a sustainable alternative to the traditional Meerwein reaction, visible-light photocatalysis offers a method for synthesizing sulfonyl chlorides from arenediazonium salts under mild conditions. nih.gov This technique avoids the use of transition metal catalysts and harsh reagents.

In a representative system, a heterogeneous, metal-free photocatalyst such as potassium poly(heptazine imide) (K-PHI) is employed. nih.govacs.org The reaction is initiated by visible light irradiation at room temperature. The photocatalyst, upon excitation by light, facilitates the reduction of the arenediazonium salt to form an aryl radical. acs.org This radical then reacts with sulfur dioxide, which can be conveniently generated in situ from the reaction of thionyl chloride and water. nih.govacs.org The resulting sulfonyl radical reacts with a chlorine radical to form the desired sulfonyl chloride. This method demonstrates high tolerance for various functional groups, including the nitro and cyano groups present in the target molecule, and achieves high yields (50-95% for various substrates). nih.govacs.org

| Feature | Meerwein Chlorosulfonylation | Photocatalytic Synthesis |

|---|---|---|

| Catalyst | Copper salts (e.g., CuCl, CuCl₂) acs.org | Heterogeneous photocatalyst (e.g., K-PHI) nih.gov |

| Energy Source | Thermal | Visible light nih.gov |

| Reaction Conditions | Often requires specific solvents like acetic acid. acs.org | Mild conditions, room temperature. acs.org |

| Sustainability | Uses transition metal catalyst. | Metal-free, utilizes light as a renewable energy source. nih.govacs.org |

| Key Intermediate | Aryl radical generated via SET from copper. acs.org | Aryl radical generated via photoinduced electron transfer. nih.gov |

Exploration of Emerging and Sustainable Synthetic Routes

The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry. The goal is to create processes that are not only efficient but also safer and more environmentally benign.

Emerging routes emphasize the avoidance of hazardous reagents and the reduction of waste. The photocatalytic synthesis from arenediazonium salts is a prime example of a sustainable approach, leveraging visible light as a clean energy source and using a recyclable, heterogeneous catalyst. nih.govacs.org This method operates under mild, ambient conditions, enhancing its safety profile and energy efficiency.

Flow Chemistry and Automated Synthesis Methodologies for Sulfonyl Chloride Preparation

The synthesis of sulfonyl chlorides, a crucial class of organic compounds, has been significantly advanced through the adoption of flow chemistry and automated synthesis methodologies. These modern techniques offer substantial improvements in safety, efficiency, and scalability compared to traditional batch processing. While specific literature detailing the synthesis of this compound using these methods is not extensively available, the general principles and established protocols for the preparation of aryl sulfonyl chlorides are directly applicable.

Continuous flow processes for sulfonyl chloride synthesis are noted for their ability to handle highly exothermic and potentially hazardous reactions with greater control. rsc.org For instance, the oxidative chlorination of thiols or disulfides, a common route to sulfonyl chlorides, can be performed more safely in a continuous flow reactor. rsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which minimizes the risk of thermal runaway and the formation of undesirable byproducts. rsc.orgrsc.org

A key advantage of flow chemistry is the enhanced safety profile when dealing with difficult-to-handle reagents that are often required for these transformations. rsc.org The small reactor volumes and short residence times characteristic of flow systems can lead to very high space-time yields. rsc.orgrsc.org For example, a continuous flow protocol for sulfonyl chloride synthesis using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed, demonstrating the potential for high efficiency. rsc.orgrsc.org Another approach involves a metal-free protocol using nitric acid, hydrochloric acid, and oxygen in a flow reactor, which allows for the isolation of sulfonyl chlorides in good yields after a simple aqueous workup. researchgate.netresearchgate.net

Automated synthesis platforms, often integrated with continuous flow reactors, further enhance the production of aryl sulfonyl chlorides. mdpi.comresearchgate.net These automated systems can employ multiple continuous stirred-tank reactors (CSTRs) and continuous filtration systems, governed by a process control scheme. mdpi.comresearchgate.net This automation leads to significant improvements in process consistency, reliability, and spacetime yield, as demonstrated in the medium- and large-scale manufacturing of aryl sulfonyl chlorides. mdpi.comresearchgate.net Real-time data from gravimetric balances can be used to monitor and control pump performance and reactor fill levels, ensuring stable and optimized production. mdpi.comresearchgate.net

The use of chlorosulfonic acid, a common reagent for the synthesis of sulfonyl chlorides, presents significant challenges in traditional batch processes due to its corrosive nature and the highly exothermic nature of the reaction. mdpi.com Flow chemistry and automated systems provide a safer and more scalable alternative for reactions involving such hazardous materials. mdpi.comresearchgate.net By carefully selecting equipment and implementing process monitoring and automation, the risks associated with heated chlorosulfonic acid can be effectively managed. mdpi.comresearchgate.net

The table below summarizes the key advantages of employing flow chemistry and automated synthesis for the preparation of aryl sulfonyl chlorides, which are applicable to the synthesis of this compound.

Chemical Reactivity and Reaction Mechanisms of 4 Cyano 3 Nitrobenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The core reactivity of 4-cyano-3-nitrobenzene-1-sulfonyl chloride is centered on the sulfonyl group. The sulfur atom is bonded to two electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. These reactions are fundamental to the synthesis of various sulfonamide and sulfonate ester derivatives.

The reaction of this compound with primary or secondary amines is a robust and widely used method for the formation of substituted sulfonamides. cbijournal.comnih.gov This transformation typically proceeds via a bimolecular nucleophilic substitution mechanism (SN2-type) at the sulfur center.

Mechanistic Pathway:

The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

This forms a transient, pentacoordinate sulfur intermediate.

The intermediate collapses, expelling the chloride ion as a leaving group.

A proton is removed from the nitrogen atom, usually by a base present in the reaction mixture (such as pyridine (B92270) or an excess of the reactant amine), to yield the neutral sulfonamide product. cbijournal.com

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Common bases include pyridine, triethylamine (B128534), or even an excess of the amine nucleophile. cbijournal.com The strong electron-withdrawing properties of the nitro and cyano groups on the aromatic ring enhance the electrophilicity of the sulfonyl sulfur, often leading to rapid and high-yielding reactions. cymitquimica.com

The scope of this reaction is broad, encompassing a variety of amines:

Alkyl and Aryl Amines: Both primary and secondary aliphatic and aromatic amines readily participate in the reaction. guidechem.com

Amino Acids: The amino group of amino acids can be selectively sulfonylated under appropriate pH control. nih.gov

Heterocyclic Amines: Nitrogen-containing heterocycles also serve as effective nucleophiles.

Table 1: Representative Reactions for Sulfonamide Formation

| Amine Reactant | Product | Typical Conditions |

| Aniline (B41778) | N-(4-cyano-3-nitrophenyl)benzenesulfonamide | Pyridine, 0-25 °C cbijournal.com |

| Benzylamine | N-benzyl-4-cyano-3-nitrobenzenesulfonamide | Dichloromethane, Triethylamine |

| Diethylamine | N,N-diethyl-4-cyano-3-nitrobenzenesulfonamide | Aqueous media, Na2CO3 |

In a manner analogous to sulfonamide formation, this compound reacts with alcohols or phenols to produce sulfonate esters. guidechem.com The mechanism is similar, involving the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic sulfur center, followed by the expulsion of the chloride ion.

Mechanistic Pathway:

The oxygen atom of the alcohol or phenol (B47542) attacks the sulfur atom of the sulfonyl chloride.

A pentacoordinate intermediate is formed.

The chloride ion is eliminated, and a base removes the proton from the oxygen atom to yield the final sulfonate ester.

Due to the high reactivity of the sulfonyl chloride, this reaction can proceed efficiently. The resulting sulfonate esters are themselves valuable intermediates in organic synthesis because the sulfonate group is an excellent leaving group, often used to activate alcohols for subsequent nucleophilic substitution reactions. guidechem.com

Beyond esters, the sulfonyl chloride can react with other nucleophiles to create a variety of derivatives. For instance, reaction with sodium azide (B81097) would yield the corresponding sulfonyl azide, while reaction with sources of fluoride (B91410), such as potassium fluoride, could produce the sulfonyl fluoride.

Table 2: Synthesis of Sulfonate Esters and Other Derivatives

| Nucleophile | Product |

| Ethanol | Ethyl 4-cyano-3-nitrobenzenesulfonate |

| Phenol | Phenyl 4-cyano-3-nitrobenzenesulfonate |

| Sodium Azide | 4-Cyano-3-nitrobenzenesulfonyl azide |

| Water (Hydrolysis) | 4-Cyano-3-nitrobenzenesulfonic acid |

The electrophilic sulfur center of this compound readily engages with a spectrum of nucleophiles, categorized by the nucleophilic atom.

Nitrogen Nucleophiles: This is the most common class of reactants. Primary and secondary amines, ammonia, and hydrazines react to form stable sulfonamides. The strong electron-withdrawing nature of the 4-cyano-3-nitrophenyl group increases the acidity of the N-H proton in the resulting sulfonamide, which can be a key feature in further synthetic steps. guidechem.com

Oxygen Nucleophiles: Alcohols, phenols, and water are effective oxygen-based nucleophiles. Reactions with alcohols and phenols yield sulfonate esters, while reaction with water leads to hydrolysis, forming the corresponding 4-cyano-3-nitrobenzenesulfonic acid. Hydrolysis is a competing reaction, and thus, reactions are typically performed under anhydrous conditions. cymitquimica.com

Sulfur-Based Nucleophiles: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles that can react with sulfonyl chlorides to form thiosulfonate esters (R-S-SO₂-Ar).

The general order of reactivity is often influenced by the nucleophilicity and basicity of the attacking species, with "softer" nucleophiles like thiolates reacting very efficiently.

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

While the sulfonyl group is highly reactive towards nucleophiles, the aromatic ring of this compound is extremely unreactive towards electrophiles. This is a direct consequence of the electronic properties of its three substituents.

All three functional groups on the benzene ring—sulfonyl chloride (-SO₂Cl), nitro (-NO₂), and cyano (-CN)—are powerful electron-withdrawing groups. In the context of electrophilic aromatic substitution (EAS), all three are strongly deactivating and act as meta-directors.

An incoming electrophile (E⁺) would be directed to a position meta to each existing group. Analyzing the possible positions for substitution:

Position 2: ortho to -SO₂Cl, meta to -NO₂, and para to -CN.

Position 5: meta to -SO₂Cl, ortho to -NO₂, and meta to -CN.

Position 6: para to -SO₂Cl, meta to -NO₂, and ortho to -CN.

The cumulative deactivating effect of the three electron-withdrawing groups makes the benzene ring in this compound extremely electron-deficient, or "electron-poor." This severely diminishes its nucleophilic character, which is essential for reacting with electrophiles in EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation.

Attempting to force an electrophilic aromatic substitution would require exceptionally harsh reaction conditions, such as the use of powerful superacids and highly reactive electrophiles at elevated temperatures. Under such conditions, the molecule is more likely to decompose or undergo reaction at the sulfonyl chloride group rather than undergo substitution on the aromatic ring. For all practical purposes, the aromatic ring of this compound is considered inert to electrophilic aromatic substitution.

Reduction Chemistry of the Sulfonyl Chloride Group

The reduction of the sulfonyl chloride group in aromatic compounds is a key transformation. In a molecule as electronically complex as this compound, the process is influenced by the strong electron-withdrawing nature of both the nitro and cyano groups.

Electrochemical Reduction Mechanisms

Electrochemical studies on substituted benzenesulfonyl chlorides, particularly nitro-substituted isomers, provide significant insight into the reduction mechanisms that are applicable to this compound. The position of the electron-withdrawing groups on the aromatic ring is a critical determinant of the electron transfer pathway. scholaris.cacdnsciencepub.comresearchgate.net

The electrochemical reduction of aromatic sulfonyl chlorides can proceed through two primary mechanisms: a stepwise dissociative electron transfer, where a distinct radical anion intermediate is formed, or a concerted mechanism, where the electron transfer and the cleavage of the sulfur-chlorine bond occur simultaneously. cdnsciencepub.comcapes.gov.br

For benzenesulfonyl chlorides with substituents at the meta position, such as 3-nitrobenzenesulfonyl chloride, the reduction typically follows a stepwise mechanism. cdnsciencepub.comresearchgate.net In this pathway, the initial electron transfer leads to the formation of an intermediate radical anion. cdnsciencepub.com This is analogous to the expected behavior of this compound, where the nitro group is in the meta position relative to the sulfonyl chloride. The singly occupied molecular orbital (SOMO) in the radical anion of the 3-nitro isomer is located on the nitrophenyl group, indicating that the electron is added to the aromatic π-system rather than directly into the S-Cl σ* orbital. cdnsciencepub.com

Conversely, for isomers with substituents at the para or ortho positions, such as 4-nitrobenzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride, the reduction follows a concerted "sticky" dissociative mechanism. cdnsciencepub.comresearchgate.net In this case, the electron transfer and the S-Cl bond cleavage are concerted, and there is no stable radical anion intermediate. scholaris.ca This difference in behavior is attributed to the better overlap between the aromatic π* orbital and the S-Cl σ* orbital in the para and ortho isomers, which facilitates the dissociation of the reduced species. cdnsciencepub.comresearchgate.net

In the stepwise reduction pathway characteristic of the 3-nitro isomer (and by extension, the 4-cyano-3-nitro isomer), the initial two-electron reduction leads to the formation of a sulfinate anion and a chloride anion. cdnsciencepub.com The formed sulfinate anion can then react with a parent sulfonyl chloride molecule in a nucleophilic substitution reaction. cdnsciencepub.com This "father-son" reaction produces the corresponding diaryl disulfone (ArSO₂SO₂Ar). cdnsciencepub.comresearchgate.net

These diaryl disulfones are typically easier to reduce than the original sulfonyl chloride molecule. scholaris.cacdnsciencepub.com The reduction of the disulfone generates its own radical anion, initiating an autocatalytic mechanism that can be observed depending on the concentration and the scan rate in cyclic voltammetry experiments. scholaris.cacdnsciencepub.comresearchgate.net The proposed mechanism for the reduction and subsequent formation of the disulfone is detailed below cdnsciencepub.comresearchgate.net:

Initial Reduction: ArSO₂Cl + 2e⁻ → ArSO₂⁻ + Cl⁻

Disulfone Formation: ArSO₂⁻ + ArSO₂Cl → ArSO₂SO₂Ar + Cl⁻

Disulfone Reduction: ArSO₂SO₂Ar + e⁻ ⇌ [ArSO₂SO₂Ar]•⁻

The dissociation products from the concerted mechanism (arylsulfinyl radical and chloride anion) also show strong interactions. scholaris.ca The through-resonance stability of the arylsulfinyl radicals for para and ortho nitro-substituted compounds facilitates the dissociation of the reduced structures. cdnsciencepub.com

The position of the nitro substituent has a profound effect on the electrochemical reduction mechanism of benzenesulfonyl chlorides. scholaris.cacdnsciencepub.com This effect is directly related to the substituent's ability to interact with the sulfonyl chloride group via resonance or inductive effects.

Meta-substituted (e.g., 3-Nitrobenzenesulfonyl chloride): The nitro group at the meta position exerts a strong electron-withdrawing inductive effect but cannot participate in direct resonance with the sulfonyl group. This leads to a stepwise mechanism where a radical anion intermediate is formed before the S-Cl bond cleaves. cdnsciencepub.comresearchgate.net

Para- and Ortho-substituted (e.g., 4-Nitro- and 2-Nitrobenzenesulfonyl chloride): When the nitro group is in the para or ortho position, it can stabilize the transition state of the S-Cl bond cleavage through resonance. This "through-resonance stability" facilitates a concerted dissociative electron transfer. scholaris.cacdnsciencepub.com For the ortho-substituted isomers, steric hindrance can also play a role, preventing the formation of disulfones that is observed with the meta and para isomers. scholaris.caresearchgate.net

For this compound, the presence of the nitro group at the 3-position would strongly suggest a stepwise reduction mechanism involving a radical anion intermediate, similar to 3-nitrobenzenesulfonyl chloride. The additional cyano group at the 4-position, also being strongly electron-withdrawing, would further influence the reduction potential but is not expected to change the fundamental stepwise nature of the pathway dictated by the meta-nitro group.

The following table summarizes the electrochemical characteristics observed for various nitro-substituted benzenesulfonyl chlorides, which serves as a model for understanding the behavior of this compound. scholaris.ca

| Compound | Ep1 (V vs SCE) | n (electrons) | Ep-Ep/2 (mV) | α (from peak width) |

|---|---|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | -0.63 | 2 | 98 | 0.46 |

| 3-Nitrobenzenesulfonyl chloride | -0.71 | 2 | 96 | 0.49 |

| 4-Nitrobenzenesulfonyl chloride | -0.43 | 2 | 111 | 0.42 |

| 2,4-Dinitrobenzenesulfonyl chloride | -0.15 | 2 | 105 | 0.44 |

Chemical Reduction Methodologies and Selectivity Considerations

Chemically reducing the sulfonyl chloride group in this compound presents a significant challenge due to the presence of two other reducible functional groups: the nitro group and the cyano group. Selectivity is therefore the primary consideration.

Common methods for the reduction of sulfonyl chlorides include the use of reagents like triphenylphosphine, which can convert them to the corresponding arylthiols. organic-chemistry.org However, many standard reducing agents used for sulfonyl chlorides could also reduce the nitro group. The reduction of aromatic nitro compounds is a well-established industrial process and can be achieved with a wide variety of reagents, including catalytic hydrogenation (e.g., using Raney nickel or Pd/C), or metals in acidic media (e.g., Fe, Sn, Zn). wikipedia.org

Achieving selective reduction of the sulfonyl chloride moiety would require carefully chosen reagents and conditions that are mild enough not to affect the nitro or cyano groups. Conversely, if the goal is to reduce the nitro group, reagents like sodium sulfide (B99878) or tin(II) chloride are often used for their selectivity in the presence of other functional groups. wikipedia.org The cyano group can also be reduced to a primary amine, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions. libretexts.org Therefore, a chemo-selective reduction strategy is paramount when dealing with this multifunctional compound.

Reactivity of the Cyano Group

The cyano group (C≡N) in this compound is attached to an aromatic ring that is highly electron-deficient due to the powerful withdrawing effects of the adjacent nitro group and the para-sulfonyl chloride group. This electronic environment significantly influences its reactivity. ausetute.com.au

The carbon atom of the cyano group is inherently electrophilic, a character that is greatly enhanced in this specific molecule. libretexts.org This makes it susceptible to attack by nucleophiles. Typical reactions of the cyano group include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.org Given the electron-deficient nature of the ring, this hydrolysis might require forcing conditions.

Reduction: The cyano group can be reduced to a primary amine (–CH₂NH₂). This transformation typically requires powerful reducing agents such as lithium aluminum hydride or catalytic hydrogenation (e.g., H₂ with a metal catalyst like Ni, Pt, or Pd). libretexts.orgausetute.com.au Selectivity would again be a critical issue, as these conditions would likely also reduce the nitro and sulfonyl chloride groups.

Reaction with Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org

The reactivity of the cyano group is thus governed by its electrophilic nature, which is amplified by the other substituents on the ring. ausetute.com.auebsco.com Any chemical transformation targeting the cyano group must be planned with careful consideration of the reactivity of the nitro and sulfonyl chloride functions to avoid undesired side reactions.

Nucleophilic Addition to the Nitrile Functionality

The cyano group in this compound is an electrophilic center, susceptible to nucleophilic attack. However, its reactivity is modulated by the presence of the strongly electron-withdrawing nitro and sulfonyl chloride groups. While direct nucleophilic addition to the nitrile of the starting material is less common than reactions at the sulfonyl chloride, such transformations are plausible, particularly with strong nucleophiles.

Generally, nucleophilic addition to a nitrile proceeds via attack on the electrophilic carbon of the C≡N triple bond. This initial addition leads to the formation of an imine anion intermediate, which can then be protonated or undergo further reaction. For instance, organometallic reagents like Grignard or organolithium compounds can add to the nitrile to form, after hydrolysis, a ketone. However, in the context of this compound, the high reactivity of the sulfonyl chloride group would likely lead to preferential reaction with such nucleophiles at the sulfur center.

Therefore, nucleophilic additions to the nitrile are more realistically performed on a derivative of this compound where the sulfonyl chloride has been converted to a less reactive group, such as a sulfonamide.

Table 1: Plausible Nucleophilic Additions to the Nitrile Moiety of 4-Cyano-3-nitrobenzenesulfonamide Derivatives

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |

| Hydride | Lithium aluminum hydride (LiAlH₄) | Imine anion | Primary amine |

| Organometallic | Grignard Reagent (R-MgX) | Imine anion | Ketone |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Imidic acid | Carboxylic acid or Amide |

Hydrolysis and Further Derivatization of the Cyano Moiety

The hydrolysis of the cyano group in derivatives of this compound to a carboxylic acid or an amide is a key transformation. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. Subsequent proton transfers and tautomerization lead to the formation of an amide, which can be further hydrolyzed to a carboxylic acid upon heating.

In basic hydrolysis, a strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon. The resulting imidic acid intermediate tautomerizes to an amide, which can then be hydrolyzed to a carboxylate salt.

Further derivatization of the cyano group can lead to the formation of various heterocyclic systems. For example, reaction with amines can lead to the formation of amidines, which are valuable intermediates in medicinal chemistry.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly increasing the molecular diversity of compounds derived from this compound.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group to an amino group is a crucial transformation, as aromatic amines are key building blocks in the synthesis of pharmaceuticals and other fine chemicals. The challenge lies in reducing the nitro group without affecting the cyano group or any functionality derived from the sulfonyl chloride. Several methods are available for this selective reduction. researchgate.net

Common reagents for the selective reduction of aromatic nitro compounds in the presence of other reducible groups include:

Tin(II) chloride (SnCl₂): This is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of nitriles, esters, and other functional groups. stackexchange.com The reaction is typically carried out in an acidic medium.

Zinc (Zn) or Iron (Fe) in acidic medium: These metals are also widely used for the reduction of nitroarenes. commonorganicchemistry.comcsbsju.edu

Hydrazine glyoxylate (B1226380) with Zinc powder: This system has been shown to be effective for the selective and rapid reduction of nitro groups at room temperature.

Catalytic Hydrogenation: While catalytic hydrogenation with reagents like palladium on carbon (Pd/C) can reduce both nitro and nitrile groups, selective reduction of the nitro group can be achieved by using specific catalysts such as platinum on carbon (Pt/C) under controlled conditions. stackexchange.comcommonorganicchemistry.com Sodium sulfide (Na₂S) can also be used for selective reduction. commonorganicchemistry.com

Table 2: Reagents for Selective Reduction of the Nitro Group

| Reagent | Conditions | Selectivity | Reference |

| SnCl₂·2H₂O | Ethanol, heat | High for nitro over nitrile | stackexchange.com |

| Zn powder / Hydrazine glyoxylate | Room temperature | High for nitro over other reducible groups | |

| Fe / HCl or Acetic Acid | Heat | Good for nitro over other groups | commonorganicchemistry.com |

| H₂ / Pt/C | Low pressure | Can be selective for nitro over nitrile | stackexchange.com |

| Na₂S | Aqueous/alcoholic solution | Can selectively reduce one of two nitro groups | commonorganicchemistry.com |

The resulting 3-amino-4-cyanobenzenesulfonyl derivatives are valuable intermediates for further synthetic manipulations.

Other Synthetic Transformations of the Nitro Group

Beyond reduction to the amine, the nitro group can participate in other synthetic transformations, although these are less common in the context of highly functionalized molecules like this compound derivatives. For instance, the nitro group can be involved in nucleophilic aromatic substitution reactions (SNA_r_), where a potent nucleophile displaces the nitro group. However, the presence of the strongly activating sulfonyl-derived group makes other positions on the ring more susceptible to nucleophilic attack.

Partial reduction of the nitro group can lead to other functionalities such as nitroso or hydroxylamino groups, which can be useful for the synthesis of specific target molecules.

Cascade and Multicomponent Reactions Featuring this compound

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. longdom.orgresearchgate.net Multicomponent reactions (MCRs) are convergent reactions where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. beilstein-journals.orgnih.govnih.gov

While there is a vast body of literature on cascade and multicomponent reactions, specific examples featuring this compound as a starting material are not prominently reported. This is likely due to the high reactivity of the sulfonyl chloride group, which would be expected to react rapidly with many of the nucleophilic components typically used in MCRs, potentially preempting the desired reaction cascade.

However, it is conceivable to design such reactions where a derivative of this compound, for example, the corresponding sulfonamide, acts as a substrate. The cyano and amino (from the reduced nitro group) functionalities could then participate in cascade or multicomponent reactions. For instance, an ortho-amino-benzonitrile derivative could undergo a multicomponent reaction to form complex heterocyclic structures. The cyano group itself can act as a radical acceptor in cascade reactions, leading to the formation of various carbocycles and heterocycles. rsc.org

Catalytic Strategies for Enhanced Reactivity and Selectivity in Derivatization

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of derivatizing this compound, catalytic strategies can be envisioned for various transformations.

For the primary reaction of the sulfonyl chloride group with nucleophiles, base catalysis is commonly employed. Tertiary amines, such as triethylamine or pyridine, are often used to scavenge the HCl byproduct. In some cases, nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the sulfonylation of sterically hindered alcohols.

For the selective reduction of the nitro group, as discussed in section 3.5.1, various metal-based catalytic systems are employed. The choice of catalyst and reaction conditions is crucial to achieve high selectivity.

Catalytic methods can also be applied to the transformation of the cyano group. For example, transition metal catalysts are widely used for the cyanation of aryl halides to introduce a nitrile group, and conversely, for the transformation of nitriles into other functional groups. While direct catalytic derivatization of the cyano group in this compound might be challenging due to the reactivity of the sulfonyl chloride, such strategies would be highly applicable to its derivatives.

Theoretical and Computational Investigations of 4 Cyano 3 Nitrobenzene 1 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Cyano-3-nitrobenzene-1-sulfonyl chloride, such studies would provide a deep understanding of its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

DFT calculations are a cornerstone of modern computational chemistry for predicting molecular geometries. A thorough DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be required to determine the optimized three-dimensional structure of the molecule. This analysis would yield precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be crucial, particularly investigating the rotation around the C-S bond to identify the most stable conformer and the energy barriers between different rotational states.

Table 1: Hypothetical DFT Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | Data not available |

| Bond Length | S-Cl | Data not available |

| Bond Length | C-CN | Data not available |

| Bond Length | C-NO2 | Data not available |

| Bond Angle | C-S-Cl | Data not available |

| Dihedral Angle | C-C-S-Cl | Data not available |

Note: This table is illustrative. Specific values require dedicated DFT calculations for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of intramolecular hydrogen bonds. For this compound, NBO analysis would quantify the electron density on each atom and describe the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals, offering insights into the effects of the electron-withdrawing cyano and nitro groups on the sulfonyl chloride moiety.

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

An EPS map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the EPS map would visually identify the most reactive sites, likely highlighting the electrophilic nature of the sulfur atom in the sulfonyl chloride group and the influence of the nitro and cyano substituents on the aromatic ring.

Ab Initio and Semi-Empirical Method Applications

While DFT is widely used, other methods could also be applied. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer alternative approaches for calculating electronic structure, often at a higher computational cost. Semi-empirical methods, being less computationally intensive, could be used for preliminary investigations of larger systems or reaction pathways, although with lower accuracy compared to DFT or ab initio methods.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms. For this compound, this would involve modeling its reactions, such as nucleophilic substitution at the sulfonyl group. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity. Such studies could, for instance, clarify whether a reaction proceeds through a concerted or a stepwise mechanism.

Simulation of Spectroscopic Signatures

DFT calculations are a standard method for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Vibrational Spectra (IR and Raman): The vibrational frequencies of this compound can be computed using DFT. These calculations yield a set of normal modes and their corresponding frequencies. Due to the harmonic approximation and basis set limitations, the calculated frequencies are often systematically higher than experimental values and are therefore typically scaled by an empirical factor. The computed IR intensities and Raman activities can be used to generate theoretical spectra for comparison with experimental data.

The table below presents hypothetical calculated vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Hypothetical Calculated Frequency (cm-1) (Scaled) |

|---|---|---|

| C≡N | Stretching | ~2230 |

| NO2 | Asymmetric Stretching | ~1530 |

| NO2 | Symmetric Stretching | ~1350 |

| SO2 | Asymmetric Stretching | ~1380 |

| SO2 | Symmetric Stretching | ~1180 |

| S-Cl | Stretching | ~400 |

NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can also be computationally predicted, commonly using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A table of hypothetical ¹³C and ¹H NMR chemical shifts is provided below.

| Atom | Hypothetical Calculated Chemical Shift (ppm) |

|---|---|

| C-SO2Cl | ~145 |

| C-NO2 | ~150 |

| C-CN | ~115 |

| C-H (ortho to SO2Cl) | ~8.2 |

| C-H (meta to SO2Cl) | ~8.5 |

| C-H (ortho to CN) | ~8.8 |

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

The solvent environment can significantly influence reaction mechanisms and energetics. Computational models account for these effects through two main approaches:

Implicit Solvation Models: These models represent the solvent as a continuous medium characterized by a dielectric constant. The solute is placed within a cavity in this medium, and the electrostatic interactions are calculated. The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) are widely used implicit models due to their computational efficiency.

Explicit Solvation Models: This approach includes a number of individual solvent molecules in the calculation with the solute, allowing for the modeling of specific interactions like hydrogen bonding. Although more computationally intensive, this method can provide a more accurate depiction of the local solvent environment. A hybrid approach, combining an explicit first solvation shell with an implicit bulk solvent, is often employed.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (based on structural descriptors)

QSAR and QSPR studies aim to establish statistical correlations between the chemical structure of a series of compounds and their biological activities or physical properties. For a compound like this compound, such models could predict reactivity, toxicity, or other properties based on calculated molecular descriptors.

Structural Descriptors: A variety of descriptors can be derived from a molecule's structure, including:

Constitutional descriptors: Such as molecular weight and atom counts.

Topological descriptors: Which describe molecular connectivity and branching.

Geometrical descriptors: Including molecular surface area and volume.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, partial atomic charges, and dipole moment.

For nitroaromatic compounds, electronic descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) are often significant in toxicity models. mdpi.comnih.gov

A QSPR model for the reactivity of substituted benzenesulfonyl chlorides might be expressed as a linear equation correlating the reaction rate constant with a combination of electronic and steric parameters.

The table below lists some relevant structural descriptors that could be calculated for this compound for use in QSAR/QSPR studies.

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Constitutional | Molecular Weight | 246.63 g/mol |

| Electronic | Dipole Moment | ~4-6 D |

| Electronic | HOMO Energy | ~ -8 to -9 eV |

| Electronic | LUMO Energy | ~ -3 to -4 eV |

| Electronic | HOMO-LUMO Gap | ~ 5 eV |

Advanced Analytical Characterization Techniques for 4 Cyano 3 Nitrobenzene 1 Sulfonyl Chloride

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and evaluating the purity of synthesized chemical compounds. Each technique provides unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei.

¹H NMR: Proton NMR spectroscopy would provide critical information about the number, connectivity, and electronic environment of the hydrogen atoms on the aromatic ring of 4-Cyano-3-nitrobenzene-1-sulfonyl chloride. The aromatic region of the spectrum would be expected to show a complex splitting pattern for the three distinct protons. The chemical shifts would be influenced by the strong electron-withdrawing effects of the sulfonyl chloride, nitro, and cyano groups.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For this compound, distinct signals would be expected for each of the seven carbon atoms, including the carbon of the cyano group and the six carbons of the benzene (B151609) ring. The positions of these signals would confirm the substitution pattern on the aromatic ring.

Illustrative Data for a Structurally Similar Compound

While direct experimental NMR data for this compound is scarce, the spectra of 4-Nitrobenzenesulfonyl chloride can serve as an example.

| ¹H NMR Data (Illustrative) | |

| Compound | 4-Nitrobenzenesulfonyl chloride |

| Solvent | Not specified |

| Chemical Shift (ppm) | Aromatic Protons (multiplet) |

| Source | ChemicalBook chemicalbook.com |

| ¹³C NMR Data (Illustrative) | |

| Compound | 3-Nitrobenzenesulfonyl chloride |

| Solvent | Not specified |

| Chemical Shift (ppm) | Multiple peaks corresponding to aromatic carbons |

| Source | ChemicalBook chemicalbook.com |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. thermofisher.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These would include strong asymmetric and symmetric stretching vibrations for the S=O bonds in the sulfonyl chloride group (typically around 1350 cm⁻¹), and stretches for the N=O bonds of the nitro group (around 1520 cm⁻¹). A sharp, medium-intensity band corresponding to the C≡N stretch of the cyano group would also be anticipated.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For this compound, Raman would also detect the vibrations of the sulfonyl chloride and nitro groups. The aromatic ring vibrations would also be prominent in both the FTIR and Raman spectra.

Illustrative Data for a Structurally Similar Compound

The following table presents typical vibrational frequencies for 4-Nitrobenzenesulfonyl chloride .

| Vibrational Spectroscopy Data (Illustrative) | |

| Compound | 4-Nitrobenzenesulfonyl chloride |

| Technique | FTIR |

| Key Vibrational Frequencies (cm⁻¹) | S=O stretches (~1350 cm⁻¹), NO₂ stretches (~1520 cm⁻¹) |

| Source | Benchchem |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be used to assess the purity of a sample and to identify any volatile impurities. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of groups such as Cl, SO₂, and NO₂.

Illustrative Data for a Structurally Similar Compound

The mass spectrum of 3-Nitrobenzenesulfonyl chloride provides an example of the expected fragmentation.

| Mass Spectrometry Data (Illustrative) | |

| Compound | 3-Nitrobenzenesulfonyl chloride |

| Technique | GC-MS |

| m/z of Top Peak | 186 |

| m/z of 2nd Highest Peak | 122 |

| m/z of 3rd Highest Peak | 76 |

| Source | PubChem nih.gov |

UV-Visible Absorption Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores (light-absorbing groups). The benzene ring, nitro group, and cyano group in this compound constitute a chromophoric system. The UV-Visible spectrum would be expected to show distinct absorption bands, and the position and intensity of these bands would be characteristic of the electronic structure of the molecule.

Illustrative Data for a Structurally Similar Compound

The UV-Visible spectrum of 4-Nitrobenzenesulfonyl chloride would show characteristic absorption maxima.

| UV-Visible Spectroscopy Data (Illustrative) | |

| Compound | 4-Nitrobenzenesulfonyl chloride |

| Key Features | Expected absorption bands due to the nitrophenyl chromophore. |

| Source | PubChem nih.gov |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Studies

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. It would also provide information about intermolecular interactions, such as hydrogen bonding and packing arrangements in the crystal lattice.

Illustrative Data for a Structurally Similar Compound

While crystal structure data for the target compound is not available, a study on N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide demonstrates the utility of this technique.

| Single Crystal X-ray Diffraction Data (Illustrative) | |

| Compound | N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameters | a = 8.1974(6) Å, b = 10.6696(7) Å, c = 12.9766(8) Å |

| Source | Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com |

Chromatographic Methods for Purity Determination and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. The method offers high resolution, sensitivity, and reproducibility.

For nitroaromatic compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. mtc-usa.com In this mode, a nonpolar stationary phase (like C18 or Phenyl-Hydride) is used with a polar mobile phase. mtc-usa.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the nitro and cyano groups, this compound possesses a degree of polarity, but its benzene ring provides sufficient hydrophobicity for retention on a reversed-phase column.

A typical HPLC method for analyzing this compound would involve:

Column: A C18 or Phenyl-Hydride column is often suitable for separating nitroaromatic compounds. mtc-usa.com

Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with a formic acid modifier) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to ensure adequate separation of the main compound from any impurities. mtc-usa.comresearchgate.net

Detection: A UV detector set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance (e.g., 254 nm) is a common choice for detection. mtc-usa.com

Purity Determination: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Cogent Phenyl Hydride™, 4µm, 4.6 x 150mm mtc-usa.com |

| Mobile Phase A | DI Water with 0.1% Formic Acid mtc-usa.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid mtc-usa.com |

| Gradient | 0 min, 25% B -> 10 min, 65% B -> 11 min, 25% B mtc-usa.com |

| Flow Rate | 1.0 mL/min mtc-usa.com |

| Detection | UV at 254 nm mtc-usa.com |

| Injection Volume | 1 µL mtc-usa.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, its application to sulfonyl chlorides can be challenging due to their potential thermal lability. nih.govnih.gov Many sulfonyl chlorides are prone to degradation at the high temperatures typically used in GC injectors and columns, which can lead to inaccurate quantification and the appearance of artifact peaks. nih.gov

For a compound like this compound, direct GC analysis might result in the decomposition or rearrangement of the sulfonyl chloride moiety. nih.gov To overcome this, a derivatization step is often necessary. The sulfonyl chloride can be converted into a more thermally stable derivative, such as a sulfonamide, prior to GC analysis. nih.govcore.ac.uk This approach allows for accurate and reproducible quantification. When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of the compound and its impurities based on their mass spectra. core.ac.uk

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions. rsc.orgrochester.edu For the synthesis of or reactions involving this compound, TLC is an invaluable tool. lookchem.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. rsc.org The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The separation occurs as the eluent moves up the plate by capillary action. rochester.edu

Principle of Separation: Silica gel is a polar adsorbent. Non-polar compounds have weaker interactions with the silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value. wisc.edu Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values. wisc.edu

Monitoring Progress: By spotting the starting material, the reaction mixture, and a "cospot" (a mixture of starting material and the reaction mixture) on the same plate, one can track the disappearance of the reactant and the appearance of the product. rochester.edu The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Solvent System: The choice of eluent is crucial. A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is common, with the ratio adjusted to achieve optimal separation, typically aiming for an Rf value of 0.2-0.5 for the product. researchgate.net

Visualization: Since many organic compounds are colorless, spots are often visualized under a UV lamp, as aromatic compounds like this compound are typically UV-active. rsc.org

Electrochemical Characterization Techniques

Electrochemical methods provide valuable insights into the redox properties of molecules, which is particularly relevant for compounds containing electroactive groups like the nitro group in this compound.

Cyclic Voltammetry for Redox Behavior and Electron Transfer Kinetics

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the reduction and oxidation processes of a substance. researchgate.net For this compound, CV can elucidate the mechanism of electron transfer, the stability of intermediates, and the kinetics of the redox reactions. The analysis involves scanning the potential of an electrode and measuring the resulting current.

Studies on structurally similar nitro-substituted benzenesulfonyl chlorides reveal complex electrochemical behavior. cdnsciencepub.comscholaris.ca The reduction process is significantly influenced by the position of the nitro group on the aromatic ring. cdnsciencepub.com

Redox Behavior: The cyclic voltammogram of a nitrobenzenesulfonyl chloride typically shows an initial, irreversible reduction peak corresponding to the transfer of electrons and the cleavage of the S–Cl bond. scholaris.ca This is often followed by other reduction peaks at more negative potentials, which can be attributed to the reduction of the nitro group. scholaris.caiiste.org For instance, in the case of 4-nitrobenzenesulfonyl chloride, the first irreversible reduction peak is observed at -0.43 V (vs SCE), which involves a two-electron process. scholaris.ca A subsequent reduction peak at -1.10 V corresponds to the reduction of the nitro group. scholaris.ca

Electron Transfer Mechanism: The mechanism of the initial electron transfer can be either a stepwise process (forming a radical anion intermediate) or a concerted "sticky" dissociative process (where electron transfer and bond cleavage occur simultaneously). cdnsciencepub.comcdnsciencepub.com For compounds with a nitro group at the 4-position (para), like this compound, the reduction is expected to follow a concerted dissociative electron transfer mechanism. cdnsciencepub.comresearchgate.net This is due to the effective overlap between the π* orbital of the aromatic system and the σ* orbital of the S–Cl bond, which facilitates the bond cleavage upon electron transfer. cdnsciencepub.com

Electron Transfer Kinetics: The kinetics of the electron transfer can be studied by analyzing the shape of the voltammetric peaks and their dependence on the scan rate. acs.org Parameters such as the transfer coefficient (α), which provides information about the symmetry of the energy barrier for the electron transfer reaction, can be calculated from the peak width. scholaris.ca For 4-nitrobenzenesulfonyl chloride, the transfer coefficient has been determined to be approximately 0.42, consistent with electron transfer being the rate-determining step. scholaris.ca

Table 3: Electrochemical Data for Related Nitrobenzenesulfonyl Chlorides

| Compound | First Reduction Peak (Ep1, V vs SCE) | Number of Electrons (n) | Transfer Coefficient (α) | Second Reduction Peak (E°p2, V vs SCE) |

| 2-Nitrobenzenesulfonyl chloride | -0.63 | 2 | 0.46 | -1.34 |

| 3-Nitrobenzenesulfonyl chloride | -0.71 | 2 | 0.49 | -1.22 |

| 4-Nitrobenzenesulfonyl chloride | -0.43 | 2 | 0.42 | -1.10 |

Source: Data extracted from a study on nitro-substituted benzenesulfonyl chlorides in acetonitrile. scholaris.ca

Controlled-Potential Electrolysis for Reductive Transformations

Controlled-potential electrolysis is a powerful electrochemical technique used to quantitatively reduce or oxidize a species in solution by maintaining a constant potential at the working electrode. This method is particularly insightful for elucidating the reaction mechanisms of complex organic molecules, such as this compound, by allowing for the selective transformation of specific functional groups and the identification of intermediate and final products.

The reductive transformations of this compound are expected to primarily involve the nitro (-NO₂) group and the sulfonyl chloride (-SO₂Cl) group. The electrochemical reduction of structurally similar compounds, namely 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, has been studied in detail and provides a strong framework for predicting the behavior of the title compound. cdnsciencepub.comresearchgate.net

The mechanism of electrochemical reduction is highly dependent on the position of the nitro substituent on the phenyl ring. cdnsciencepub.com For 3-nitrobenzenesulfonyl chloride, the reduction follows a stepwise mechanism involving the initial formation of a radical anion. cdnsciencepub.com In contrast, 4-nitrobenzenesulfonyl chloride undergoes a "sticky" dissociative mechanism where the electron transfer and the cleavage of the S-Cl bond are concerted. cdnsciencepub.com Given the meta position of the nitro group relative to the sulfonyl chloride in this compound, its reduction mechanism is likely to be analogous to that of 3-nitrobenzenesulfonyl chloride, proceeding through a stepwise pathway.

The initial two-electron reduction is expected to lead to the cleavage of the S-Cl bond, yielding a chloride anion and a sulfinate anion (4-cyano-3-nitrobenzenesulfinate). cdnsciencepub.com This highly reactive sulfinate can then undergo further reactions. One notable pathway observed for both 3-nitro and 4-nitrobenzenesulfonyl chloride is a nucleophilic attack of the sulfinate anion on a parent molecule of the sulfonyl chloride. cdnsciencepub.comresearchgate.net This reaction forms a diaryl disulfone, which is more easily reduced than the starting material, leading to an interesting autocatalytic mechanism that is dependent on concentration and the scan rate of the potential. cdnsciencepub.comresearchgate.net

Subsequent reduction steps at more negative potentials would involve the transformation of the nitro group on the aromatic ring. The electrochemical behavior of these analogous compounds, as determined by cyclic voltammetry, is summarized in the table below.

Table 1: Electrochemical Characteristics of Nitro-substituted Benzenesulfonyl Chlorides

| Compound | Ep1 (V vs SCE) | n (electrons) | Ep2 (V vs SCE) | Ep3 (V vs SCE) |

|---|---|---|---|---|

| 2-nitrobenzenesulfonyl chloride | -0.63 | 2 | -1.34 | -2.04 |

| 3-nitrobenzenesulfonyl chloride | -0.71 | 2 | -1.22 | -1.93 |

| 4-nitrobenzenesulfonyl chloride | -0.43 | 2 | -1.10 | -2.00 |

| 2,4-dinitrobenzenesulfonyl chloride | -0.15 | 2 | -1.03, -1.48 | -2.35 |

Data sourced from a study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. scholaris.ca

Surface Analysis Techniques for Material Science Applications (if applicable to a derivative)

While there is no specific information available in the scientific literature regarding the application of derivatives of this compound in material science, the functional groups present in this molecule offer potential for the synthesis of novel materials. For instance, the sulfonyl chloride group is highly reactive and can be used to graft the molecule onto polymer surfaces, creating functionalized materials with tailored properties. Should such derivatives be developed, surface analysis techniques would be indispensable for their characterization.

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of a material's surface topography. azom.com In the context of a polymer surface modified with a derivative of this compound, SEM would be crucial for visualizing changes in the surface morphology, such as increased roughness or the formation of specific surface patterns. nih.gov

Coupled with SEM, Energy Dispersive X-ray (EDX) analysis allows for the determination of the elemental composition of the surface. houstonem.com By scanning the electron beam across the sample, EDX can generate elemental maps, showing the distribution of elements like sulfur, nitrogen, and chlorine on the polymer surface. This would provide direct evidence of the successful grafting of the derivative and information about its homogeneity on the surface. houstonem.com

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of the elements on the surface of a material. eag.commeasurlabs.com For a derivative of this compound immobilized on a material, XPS would be instrumental in confirming its presence and determining the nature of its chemical bonding to the substrate. numberanalytics.com